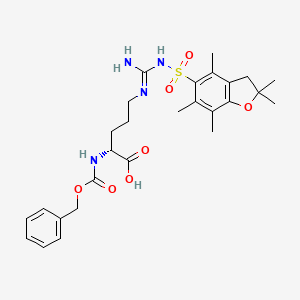

Cbz-D-Arg(Pbf)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O7S/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLFBAMLWBGRMI-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: In the complex field of peptide synthesis, the success of assembling a desired amino acid sequence hinges on the strategic use of protecting groups. Cbz-D-Arg(Pbf)-OH is a critical building block, incorporating two distinct protecting groups—Carboxybenzyl (Cbz) and 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)—that enable its effective use in synthetic strategies. This technical guide provides a detailed examination of the Pbf group's role in protecting the guanidino functionality of the arginine side chain. We will explore its chemical properties, advantages over other sulfonyl-based protecting groups, and its integration into orthogonal protection schemes, which are fundamental to modern solid-phase peptide synthesis (SPPS). This document includes quantitative data on cleavage efficiency, detailed experimental protocols for deprotection, and logical diagrams to illustrate key chemical structures and workflows.

Introduction to Protecting Groups in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide (peptide) bonds between amino acids in a specific sequence. To prevent unwanted side reactions and ensure the correct sequence is formed, reactive functional groups not involved in the peptide bond formation must be temporarily blocked.[1] This is achieved through the use of protecting groups (PGs). An ideal protecting group is easily introduced, stable under the conditions of peptide coupling, and can be removed cleanly under specific conditions without affecting other protecting groups or the integrity of the peptide chain.[1]

The concept of "orthogonal protection" is paramount; it refers to a strategy where different classes of protecting groups are used, each of which can be removed by a different chemical mechanism, allowing for selective deprotection at various stages of the synthesis.[2]

The this compound Moiety: A Component Analysis

The molecule this compound is a derivative of the D-isomer of arginine, specifically designed for use in peptide synthesis. Let's break down its components:

-

D-Arg: Refers to the D-configuration of the amino acid arginine.

-

Cbz (Carboxybenzyl): A protecting group attached to the α-amino group (N-terminus).

-

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): A protecting group attached to the guanidino group on the arginine side chain.

-

-OH: Indicates the free carboxylic acid group (C-terminus), which is available to react with the amino group of another amino acid.

Figure 1: Logical relationship of components in this compound.

The Core Role of the Pbf Protecting Group

The primary role of the Pbf group is to mask the reactivity of the guanidino side chain of arginine.[3] The guanidino group is strongly basic (pKa ≈ 12.5) and highly nucleophilic, which poses several challenges during peptide synthesis:

-

Unwanted Side Reactions: The basicity can interfere with base-mediated coupling reactions and deprotection steps.

-

Protonation Issues: Under neutral or acidic conditions, the guanidinium cation can cause solubility problems in the organic solvents typically used for synthesis.

-

Interference with Coupling: The nucleophilic nature of the guanidino group can lead to it attacking the activated carboxyl group of the incoming amino acid, resulting in branched peptides or other impurities.

The Pbf group effectively neutralizes this reactivity. It is part of the sulfonyl-based family of arginine protecting groups, which also includes Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). However, Pbf has become the preferred choice in modern Fmoc-based SPPS due to its high acid lability.

The Pbf group is significantly more acid-labile than Mtr and Pmc, meaning it can be removed more quickly and under milder acidic conditions, typically using a standard trifluoroacetic acid (TFA) cleavage cocktail.[4] This rapid removal minimizes potential acid-catalyzed side reactions on the peptide, such as the alkylation of sensitive tryptophan residues.[5]

Figure 2: Deprotection pathway of the Pbf group from an arginine residue.

The Orthogonal Nature of the Cbz Group

The Cbz group protects the α-amino group. Its key feature in the context of this compound is that it is stable to the acidic conditions used to remove the Pbf group. The Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid.[6][7]

This difference in removal chemistry is the foundation of an orthogonal protection strategy. In a solution-phase synthesis, one could selectively remove a C-terminal ester protecting group, perform a coupling reaction at the C-terminus of this compound, and later remove the Cbz group via hydrogenolysis to elongate the chain from the N-terminus, all while the Pbf group remains intact on the arginine side chain until the final global deprotection step with strong acid.

Quantitative Analysis of Pbf Group Lability

The enhanced lability of the Pbf group compared to its predecessors is a significant advantage, leading to higher yields of the desired peptide and fewer side products. This is particularly crucial in the synthesis of long peptides or those containing multiple arginine residues, where prolonged exposure to acid can be detrimental.

A literature example directly comparing Pbf with the Pmc group demonstrates this improved efficiency.[6][8]

| Protecting Group | Cleavage Conditions | Time | Yield of Desired Peptide |

| Arg(Pbf) | TFA Treatment | 3 hours | 69% |

| Arg(Pmc) | TFA Treatment | 3 hours | 46% |

| Table 1: Comparison of cleavage efficiency between Pbf and Pmc protecting groups for an arginine-containing peptide.[6][8] |

Deprotection of Pbf is generally complete within 2-4 hours, whereas older groups like Mtr could require up to 24 hours under similar conditions, significantly increasing the risk of side reactions.[4][5]

Experimental Protocols

This protocol describes the final "global deprotection" step in Fmoc-based solid-phase peptide synthesis, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Pbf, are removed.

Reagents and Materials:

-

Peptide-resin (dried under vacuum).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Cold methyl tert-butyl ether (MTBE) or diethyl ether.

-

Reaction vessel with a fritted filter.

-

Centrifuge and centrifuge tubes.

Methodology:

-

Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approx. 2-5 mL for 100 mg of resin), ensuring the resin is fully submerged and can be agitated.[3]

-

Seal the vessel and allow the reaction to proceed at room temperature with periodic gentle mixing for 2-3 hours. The resin may change color, which is normal.[3][4]

-

After the reaction period, filter the TFA solution containing the cleaved peptide into a clean collection tube.

-

Wash the resin twice with a small volume of fresh TFA to recover any remaining peptide and combine the filtrates.

-

In a separate, larger centrifuge tube, place approximately 10-15 mL of cold MTBE.

-

Slowly add the TFA filtrate into the cold ether while gently vortexing. The crude peptide will precipitate as a white solid.

-

Centrifuge the mixture (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet two more times with cold ether to remove residual scavengers and organic impurities, repeating the centrifugation and decanting steps.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by HPLC).

This protocol describes a method for removing the N-terminal Cbz group, for instance, in a solution-phase synthesis, while leaving acid-labile groups like Pbf intact.

Reagents and Materials:

-

Cbz-protected peptide or amino acid derivative.

-

Methanol (MeOH) or Ethanol (EtOH) as solvent.

-

Palladium on activated carbon (Pd/C), 5% or 10% catalyst loading.

-

Hydrogen (H₂) gas source (balloon or cylinder).

-

Reaction flask (e.g., round-bottom flask).

-

Filtration apparatus (e.g., Celite pad or syringe filter).

Methodology:

-

Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent like methanol in a reaction flask.

-

Carefully add the Pd/C catalyst to the solution (e.g., 5-10 mol% of the palladium metal relative to the substrate).[6]

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter pad with a small amount of the solvent (methanol).

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected product.[6]

Figure 3: Orthogonal workflow using Cbz and Pbf protecting groups.

Conclusion

The Pbf protecting group plays an indispensable role in modern peptide synthesis, particularly in the widely used Fmoc SPPS strategy. Its primary function is to effectively and reversibly mask the highly reactive guanidino side chain of arginine, thereby preventing unwanted side reactions and improving synthesis outcomes. The key advantage of Pbf over older-generation sulfonyl protectors like Pmc and Mtr is its superior acid lability, which allows for rapid and clean removal under standard TFA cleavage conditions. This minimizes peptide exposure to harsh acid, reducing the formation of impurities and leading to higher yields of the final product. The use of Pbf in concert with orthogonal protecting groups like Cbz provides chemists with the flexibility to perform complex synthetic transformations, making this compound a valuable and versatile reagent for researchers in peptide chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. scribd.com [scribd.com]

- 5. anyflip.com [anyflip.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

An In-depth Technical Guide to Cbz-D-Arg(Pbf)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-D-arginine(NG-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-OH, commonly abbreviated as Cbz-D-Arg(Pbf)-OH, is a critical building block in synthetic peptide chemistry. The incorporation of the non-proteinogenic D-enantiomer of arginine offers a strategic advantage in drug design, primarily by enhancing peptide resistance to enzymatic degradation, thereby improving their in vivo stability and therapeutic potential.[1] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in solution-phase peptide synthesis.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-arginine, featuring two key protecting groups: the Carbobenzyloxy (Cbz or Z) group at the α-amino position and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain.[1][2] The strategic selection of these protecting groups allows for orthogonal control during peptide synthesis, a concept crucial for the construction of complex peptide sequences.[1]

The Cbz group, traditionally employed in peptide chemistry, is stable under a variety of conditions but can be selectively removed by hydrogenolysis or strong acids like hydrogen bromide in acetic acid.[1] The Pbf group, a more modern addition to the chemist's toolkit, is designed to be labile to moderately strong acids, such as trifluoroacetic acid (TFA), and is known to be less prone to causing side reactions like tryptophan alkylation compared to older sulfonyl-based protecting groups.[1] This differential lability is the cornerstone of its utility in complex synthetic strategies, particularly in fragment condensation approaches.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆N₄O₇S | PubChem[3] |

| Molecular Weight | 560.7 g/mol | PubChem[3] |

| Appearance | Assumed to be a white to off-white solid, typical for protected amino acids. | Inferred |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] | Cayman Chemical[4] |

| Melting Point | Not experimentally determined in available literature. For comparison, the related compound Fmoc-L-Arg(NO₂)-OH has a melting point of 251-252 °C. | Omizzur[2] |

| Optical Rotation | Not experimentally determined in available literature. | - |

| Computed XLogP3 | 3.5 | PubChem[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are crucial for its effective use in research and development. Below are representative procedures for its synthesis and subsequent use in peptide coupling.

Synthesis of this compound

The synthesis of this compound involves a two-step protection of D-arginine. First, the α-amino group is protected with the Cbz group, followed by the protection of the guanidino side chain with the Pbf group.

Step 1: Nα-Cbz protection of D-Arginine

A general procedure for the Cbz protection of an amino group involves the reaction of the amino acid with benzyl chloroformate under basic conditions.

-

Materials: D-arginine, sodium hydroxide (NaOH), benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve D-arginine in an aqueous solution of NaOH.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise while vigorously stirring and maintaining a basic pH by the concurrent addition of NaOH solution.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with HCl to precipitate the Cbz-D-arginine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: NG-Pbf protection of Cbz-D-Arginine

The guanidino side chain of Cbz-D-arginine is then protected using Pbf-Cl.

-

Materials: Cbz-D-arginine, a suitable base (e.g., triethylamine or diisopropylethylamine), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl), a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Suspend Cbz-D-arginine in the chosen organic solvent.

-

Add the base and stir until the amino acid dissolves.

-

Cool the solution in an ice bath.

-

Add a solution of Pbf-Cl in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an appropriate aqueous workup to remove salts and impurities.

-

Purify the product by flash column chromatography or recrystallization.

-

Characterize the final product, this compound, by NMR and mass spectrometry.

-

Solution-Phase Peptide Coupling using this compound

This compound is well-suited for solution-phase peptide synthesis, particularly for the synthesis of peptide fragments that can be later condensed to form larger peptides.[1]

-

Materials: this compound, the N-terminally deprotected amino acid or peptide (H-Xaa-OR), a coupling agent (e.g., DCC, HBTU, HATU), an additive (e.g., HOBt, Oxyma), a suitable solvent (e.g., DMF, DCM), and a base (e.g., DIEA, NMM).

-

Procedure:

-

Dissolve this compound, the coupling agent, and the additive in the chosen solvent.

-

Stir the mixture at 0 °C for a pre-activation period (typically 5-10 minutes).

-

In a separate flask, dissolve the N-terminally deprotected amino acid or peptide and the base in the same solvent.

-

Add the activated this compound solution to the amino component solution.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC or HPLC.

-

Once the reaction is complete, filter off any precipitated by-products (e.g., DCU if DCC is used).

-

Perform an aqueous workup to remove water-soluble reagents and by-products.

-

Purify the resulting protected peptide by flash column chromatography or preparative HPLC.

-

Confirm the structure and purity of the product by NMR and mass spectrometry.

-

Characterization

The identity and purity of this compound and the peptides synthesized from it should be confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of protected amino acids and peptides. A typical mobile phase system consists of a gradient of water and acetonitrile, both containing 0.1% TFA.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information, confirming the presence of the Cbz and Pbf protecting groups and the integrity of the amino acid backbone.

Applications and Significance

The primary application of this compound is in the synthesis of peptides with enhanced biological stability.[1] The incorporation of D-amino acids can significantly increase the half-life of peptide-based drugs by making them resistant to cleavage by proteases.[1] Furthermore, the presence of a D-amino acid can induce specific conformational changes in a peptide, which may lead to improved binding affinity and selectivity for its biological target.[1]

This compound is particularly valuable in fragment condensation strategies for the synthesis of long and complex peptides.[1] In this approach, protected peptide fragments are synthesized separately and then coupled together in solution. The orthogonality of the Cbz and Pbf groups allows for selective deprotection and coupling, providing a powerful tool for the convergent synthesis of challenging peptide targets.

Logical and Experimental Workflows

The following diagrams illustrate the key logical relationships and a typical experimental workflow involving this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its unique combination of protecting groups allows for strategic flexibility in complex synthetic endeavors, particularly in the construction of peptide-based therapeutics with enhanced stability and potentially improved biological activity. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and scientists working in the field of drug discovery and development.

References

Cbz-D-Arg(Pbf)-OH molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for the chemical compound N-α-Cbz-N-ω-Pbf-D-arginine, commonly abbreviated as Cbz-D-Arg(Pbf)-OH. This compound is a protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) group protects the alpha-amino group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidino side chain of the D-arginine residue.

Core Chemical Properties

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations in synthesis protocols and for analytical characterization.

| Property | Value |

| Chemical Formula | C34H42N4O7S |

| Molecular Weight | 650.79 g/mol |

Molecular Structure and Components

The structure of this compound consists of three primary functional components: the D-arginine core, an N-terminal Cbz protecting group, and a side-chain Pbf protecting group. The logical relationship between these components is illustrated below.

Caption: Logical breakdown of this compound into its constituent functional parts.

Experimental Protocols

-

Solid-Phase Peptide Synthesis (SPPS): The compound is used as a building block for incorporating a D-arginine residue into a peptide sequence. The Pbf group provides acid-labile side-chain protection, which is typically removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).

-

Quality Control and Analysis: Standard analytical techniques are used to verify the purity and identity of the compound before use. These include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

The specific parameters for these experimental protocols (e.g., HPLC columns, mobile phases, NMR solvents) are determined by the laboratory and the specific requirements of the synthesis.

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of peptide synthesis. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely used Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1][2] Despite the later development of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable tool in the synthetic chemist's arsenal due to its unique properties, stability, and specific applications. This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, from its mechanism of action to detailed experimental protocols and data-driven insights.

Core Function and Mechanism of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily block the nucleophilic α-amino group of an amino acid, preventing it from participating in unwanted side reactions during peptide bond formation.[3][4] This is achieved by converting the amine into a carbamate, which is significantly less nucleophilic. The Cbz group is known for its stability under a variety of reaction conditions, yet it can be removed under specific and relatively mild conditions, a key feature for its utility in multi-step synthesis.[4]

Introduction of the Cbz Group (N-protection)

The most common method for introducing the Cbz group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction.[1]

Other reagents, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can also be used and may offer advantages in specific applications.[1] The introduction of the Cbz group often leads to crystalline products that are easier to purify.[5]

Removal of the Cbz Group (Deprotection)

The selective removal of the Cbz group is a critical step in peptide synthesis. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[1][6] This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1][6]

Alternatively, transfer hydrogenation can be employed, using hydrogen donors like ammonium formate or triethylsilane in the presence of a palladium catalyst.[1][7] For substrates that are sensitive to catalytic hydrogenation, strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can be used for deprotection.[1]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection can be influenced by various factors, including the choice of reagents, solvent system, pH, and temperature. The following tables summarize quantitative data from the literature to provide a comparative overview.

Table 1: Yields of Cbz Protection of Various Amines

| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylalanine | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | [1] |

| Glycine | Cbz-Cl | NaHCO₃ | Water | Room Temp | 2 | 95 | [8] |

| Various Amines | Cbz-Cl | None | Water | Room Temp | 0.5-2 | 90-98 | [8] |

| Guanidines | Cbz-Cl | NaOH | Dioxane/H₂O | 0 to RT | 3.5 | 77 | [9] |

Table 2: Yields of Cbz-Phe-Leu Dipeptide Synthesis under Various Conditions

| DCC (mol/m³) | w₀ (Water Content) | pH | Time (h) | Yield | Reference |

| 3 | 28 | 5 | 80 | 0.215 | [10] |

| 5 | 28 | 5 | 80 | 0.380 | [10] |

| 7 | 28 | 5 | 80 | 0.565 | [10] |

| 7 | 10 | 5 | 80 | 0.300 | [10] |

| 7 | 40 | 5 | 80 | 0.450 | [10] |

| 7 | 28 | 3 | 80 | 0.350 | [10] |

| 7 | 28 | 7 | 80 | 0.400 | [10] |

Table 3: Comparison of Cbz Deprotection Methods and Yields

| Substrate | Deprotection Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cbz-protected Amine | Catalytic Hydrogenolysis | 5% Pd/C, H₂ | MeOH | 60 | 40 h | - | [1] |

| Cbz-protected Amine | Transfer Hydrogenation | Pd black, HCOOH | EtOH | 25 | 1.5 h | - | [1] |

| N-Cbz-L-Phenylalanine | Catalytic Hydrogenolysis | 5% Pd/C, H₂ | Alcoholic Solvent | Ambient | - | High | [6] |

| Cbz-protected Guanidines | Catalytic Hydrogenolysis | 10% Pd/C, H₂ | MeOH | Room Temp | 12 h | 98 | [9] |

Orthogonality and Side Reactions

A key advantage of the Cbz group is its orthogonality to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1] This means that the Cbz group is stable under the conditions used to remove Boc (acidic) and Fmoc (basic) groups, allowing for selective deprotection strategies in the synthesis of complex peptides.[1][2] However, it is important to note that harsh acidic conditions used for Boc deprotection can sometimes lead to partial cleavage of the Cbz group.[1]

Common side reactions during Cbz protection are minimal, but over-activation of the carboxylic acid can lead to unwanted byproducts.[5] During deprotection, especially with catalytic hydrogenation, incomplete reactions can occur if the catalyst is poisoned.[11] In acidic deprotection, side reactions can occur with sensitive amino acid residues if not properly controlled.[5]

Detailed Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of amino acids using the Cbz group.

Protocol for Cbz Protection of an Amino Acid

This protocol is a general procedure for the N-protection of an amino acid using benzyl chloroformate.

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amino acid (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[1]

-

Cool the mixture to 0 °C in an ice bath.[1]

-

Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.[1]

-

Stir the reaction mixture at 0 °C for 20 hours.[1]

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the resulting residue by silica gel column chromatography to obtain the Cbz-protected amino acid.[1] A reported yield for this type of reaction is approximately 90%.[1]

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

-

Cbz-protected peptide

-

Methanol (MeOH)

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the Cbz-protected peptide in methanol.[1]

-

Add 5% Pd/C to the solution.[1]

-

Stir the mixture at 60 °C for 40 hours under a hydrogen atmosphere (e.g., using a balloon).[1]

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the catalyst.[1]

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[1]

Protocol for Cbz Deprotection using HBr in Acetic Acid

This protocol is for the acidic cleavage of the Cbz group.

Materials:

-

Cbz-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the resulting mixture at room temperature for 20 minutes.

-

Add diethyl ether to the reaction mixture to precipitate the amine salt.

-

Isolate the precipitate by decanting the solvent.

-

Further precipitate any remaining product from the ether solution by adding petroleum ether.

-

Combine the solid fractions and dry to obtain the deprotected peptide hydrobromide salt.

Conclusion

The Carboxybenzyl protecting group, a classic tool in peptide chemistry, continues to be a relevant and valuable option for researchers and drug development professionals. Its ease of introduction, stability to a range of conditions, and multiple deprotection pathways, particularly its orthogonality to the widely used Boc and Fmoc groups, ensure its place in modern synthetic strategies. A thorough understanding of its function, quantitative performance, and detailed experimental protocols, as outlined in this guide, is essential for its successful application in the synthesis of complex peptides and other organic molecules. As the field of peptide therapeutics continues to expand, the strategic use of established and reliable methodologies, such as those involving the Cbz protecting group, will remain a cornerstone of innovation.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. app1-c89-pub.pressidium.com - Cbz Chemistry [app1-c89-pub.pressidium.com]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. ijacskros.com [ijacskros.com]

- 9. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to Cbz-D-Arg(Pbf)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, suppliers, and strategic applications of N-α-Carbobenzyloxy-D-arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-OH (Cbz-D-Arg(Pbf)-OH), a critical building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of peptides for therapeutic and research purposes.

Core Compound Data

This compound is a D-enantiomer of a protected arginine derivative. The use of the D-amino acid can significantly enhance the metabolic stability of synthetic peptides by increasing their resistance to enzymatic degradation. The bulky Pbf group on the guanidino side chain and the Cbz group on the alpha-amino group provide orthogonal protection, allowing for selective deprotection strategies in complex synthetic routes.

| Property | Value | Reference |

| Chemical Name | N-α-Carbobenzyloxy-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine | N/A |

| Common Abbreviation | This compound or Z-D-Arg(Pbf)-OH | N/A |

| CAS Number | 200191-00-0 (for the cyclohexylamine salt) | [1][2][3][4][5] |

| Molecular Formula | C27H36N4O7S (for the free acid) | [1] |

| Molecular Weight | 560.66 g/mol (for the free acid) | N/A |

Supplier Information

This compound is commercially available, typically as its cyclohexylamine (CHA) salt to improve stability and handling. The following table lists some of the known suppliers.

| Supplier | Product Name | Catalog Number |

| Aapptec | Z-D-Arg(Pbf)-OH CHA | AZR205 |

| Iris Biotech GmbH | Z-D-Arg(Pbf)-OH*CHA | ZAA1173 |

| GlpBio | Z-D-Arg(Pbf)-OH·CHA | GA10142 |

| Sunway Pharm Ltd | Z-D-Arg(pbf)-oh cha | CB41565 |

| Benchchem | This compound | B7840288 |

Strategic Application in Peptide Synthesis

The unique combination of the Cbz and Pbf protecting groups makes this compound particularly suitable for solution-phase peptide synthesis and fragment condensation strategies.

Orthogonal Protection Scheme

The key advantage of this compound lies in the orthogonality of its protecting groups. This allows for the selective removal of one group without affecting the other, which is crucial for the synthesis of complex peptides.

-

Cbz (Carbobenzyloxy) Group: This N-α protecting group is stable to the acidic and basic conditions commonly used in Fmoc and Boc solid-phase peptide synthesis (SPPS). It is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) or under strong acidic conditions (e.g., HBr in acetic acid).

-

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Group: The Pbf group protects the guanidino side chain of arginine and is labile to strong acids. It is commonly removed using trifluoroacetic acid (TFA), often in a cocktail with scavengers to prevent side reactions.

This orthogonality is depicted in the following workflow:

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling

This protocol outlines a general procedure for coupling this compound to a peptide fragment in solution.

Materials:

-

This compound

-

Amino-deprotected peptide fragment (e.g., H-Xxx-OMe)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Tertiary base (e.g., DIEA or NMM)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino-deprotected peptide fragment in the anhydrous solvent.

-

Add this compound (typically 1.1-1.5 equivalents).

-

Add the coupling reagent (1.1-1.5 equivalents) and the tertiary base (2-3 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization.

General Protocol for Fragment Condensation

Fragment condensation is a powerful technique for the synthesis of long peptides, where smaller, protected peptide fragments are synthesized and then coupled together.

Procedure:

-

Fragment Synthesis: Synthesize protected peptide fragments using either solid-phase or solution-phase methods. One fragment should have a free C-terminus (e.g., synthesized on a resin that allows for cleavage of the protected peptide), and the other should have a free N-terminus (achieved by deprotecting the N-terminal amino acid).

-

Fragment Coupling:

-

Dissolve the two fragments in an appropriate solvent (e.g., DMF/DCM mixture).

-

Add a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIEA).

-

Stir the reaction until completion, monitoring by HPLC.

-

-

Purification: Purify the coupled, protected peptide by precipitation or chromatography.

-

Global Deprotection: Remove all protecting groups in a final step to yield the target peptide.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex peptides, particularly through solution-phase and fragment condensation strategies. Its orthogonal protecting groups allow for controlled and selective deprotection, enabling the construction of sophisticated peptide architectures. This guide provides the foundational knowledge for researchers and drug development professionals to effectively incorporate this reagent into their synthetic workflows.

References

- 1. Synthesis of Hemopressin Peptides by Classical Solution Phase Fragment Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the stereochemistry of D-arginine in peptide design

An In-depth Technical Guide to the Stereochemistry of D-Arginine in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

This guide explores the strategic incorporation of D-arginine into peptide-based therapeutics. It details the stereochemical principles, the resulting physicochemical and biological properties, and the experimental methodologies used to evaluate these engineered peptides.

Core Concepts: Stereochemistry in Peptide Science

In nature, proteins are almost exclusively constructed from L-amino acids.[1] The stereochemistry of an amino acid is defined by the spatial arrangement of the groups attached to its alpha-carbon.[1][2] D-amino acids are the enantiomers (non-superimposable mirror images) of their L-counterparts.[2][3] While structurally similar, this difference in chirality is critical, as biological systems, particularly enzymes like proteases, have evolved to specifically recognize and process L-amino acids.[1][3] The strategic substitution of an L-amino acid with its D-isomer, such as replacing L-arginine with D-arginine, is a powerful tool in peptide drug design to overcome key limitations of natural peptides.

The Impact of D-Arginine Incorporation

The introduction of D-arginine into a peptide sequence can profoundly alter its properties, primarily by enhancing its stability and modulating its biological activity.

Enhanced Proteolytic Stability

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[4][5] Proteases are stereospecific and are evolved to recognize L-amino acid residues.[3] Incorporating D-arginine renders the peptide bond resistant to cleavage by common proteases like trypsin, which specifically cleaves after L-arginine or L-lysine residues.[3][4][5] This increased resistance to enzymatic degradation significantly extends the peptide's in vivo half-life. For instance, the replacement of a single L-arginine with D-arginine in the hormone vasopressin was shown to dramatically increase its half-life from minutes to hours.[3]

Modulation of Biological Activity and Receptor Binding

The effect of D-arginine on biological activity is context-dependent and can be complex.

-

Antimicrobial Peptides (AMPs): In arginine-rich AMPs, D-amino acid substitution often enhances antimicrobial potency.[4][5] This is because many AMPs function by disrupting bacterial membranes, a process that relies more on the peptide's overall charge and amphipathicity rather than a specific receptor interaction.[4][6][7] The D-isomer can improve stability while maintaining or even enhancing this membrane-disrupting capability.[4][5]

-

Receptor-Ligand Interactions: For peptides that act on specific receptors, the introduction of a D-amino acid can alter the peptide's conformation, potentially affecting its binding affinity. While D-arginine is not a substrate for endothelial Nitric Oxide Synthase (eNOS), it has been shown to activate cellular nitric oxide (NO) production, suggesting it may act as a ligand on membrane receptors like α-2 adrenoceptors.[8][9] This indicates that D-arginine can participate in receptor-mediated signaling, though through non-substrate actions.[8][9] The precise impact on binding—whether it enhances, diminishes, or ablates it—must be empirically determined for each peptide-receptor system.

Influence on Peptide Conformation

Introducing a D-amino acid can disrupt or alter secondary structures like α-helices and β-sheets.[10] This conformational change can be advantageous. For example, in some antimicrobial peptides, increased flexibility resulting from D-amino acid incorporation can improve activity.[6] The conformational properties of peptides containing D-arginine can be studied using techniques like Circular Dichroism (CD) spectroscopy, which measures differences in the absorption of left- and right-circularly polarized light.[11][12]

Quantitative Data on D-Arginine Containing Peptides

The following tables summarize quantitative data from studies comparing L-arginine peptides with their D-arginine-containing analogs, particularly in the context of antimicrobial activity.

Table 1: Antimicrobial Activity (MIC) of Arginine-Based Peptides

| Peptide | Organism | MIC (μM) | Reference |

| (RLARLAR)₂ | E. coli | 3 | [13] |

| D-(RLARLAR)₂ | E. coli | 1 | [13] |

| (RLARLAA)₂ | E. coli | 3 | [13] |

| (RLGRLGR)₂ | E. coli | 12 | [13] |

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Table 2: Stability of Arginine-Rich Peptides in Proteolytic Environments

| Peptide | Condition | Organism | MIC (μM) | Reference |

| R4F4 | Standard | E. coli | 62.5 | [4] |

| R4F4 | + Trypsin | E. coli | >1000 | [4] |

| D-R4F4 | + Trypsin | E. coli | 62.5 | [4] |

| R4F4 | Standard | S. aureus | 125 | [4] |

| R4F4 | + Trypsin | S. aureus | >1000 | [4] |

| D-R4F4 | + Trypsin | S. aureus | 125 | [4] |

This table demonstrates that the D-amino acid-containing peptide (D-R4F4) retains its antimicrobial activity in the presence of the protease trypsin, while the all-L peptide (R4F4) does not.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Peptide

This protocol describes a general procedure for synthesizing a peptide containing D-arginine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin or pre-loaded Wang resin.[14]

-

Fmoc-protected L-amino acids and Fmoc-D-Arg(Pbf)-OH.

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP.[15]

-

Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMP).[15]

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).[16]

-

Solvents: DMF, Dichloromethane (DCM).

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5).[15]

-

Cold diethyl ether for precipitation.

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 15-30 minutes.[14][17]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal of the growing peptide chain) by treating it with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF.[15][16]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (e.g., Fmoc-D-Arg(Pbf)-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[15]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor reaction completion using a qualitative test like the Kaiser (ninhydrin) test.[14]

-

-

Wash: Wash the resin extensively with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (like Pbf from arginine).[15]

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[15] Collect the peptide by centrifugation. The peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of the synthesized peptide.[18]

Materials:

-

Purified peptide, lyophilized.

-

CD-transparent solvent/buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

CD Spectrophotometer.

-

Quartz cuvette with a defined path length (e.g., 1 mm).[11]

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide and determine its precise concentration (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by amino acid analysis). Prepare a final sample in the desired buffer at a concentration typically between 0.1-0.2 mg/mL.[18] The buffer itself must not have a significant CD signal in the far-UV region.

-

Instrument Setup: Set up the CD spectrophotometer to scan in the far-UV region (typically 190-260 nm).[11]

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the same cuvette.

-

Record the spectrum of the peptide sample.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.[19]

-

-

Data Processing:

-

Subtract the baseline (buffer) spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed Ellipticity in millidegrees) / (10 * pathlength in cm * molar concentration * number of residues).

-

-

Structure Deconvolution: Analyze the MRE spectrum. Characteristic spectra indicate specific structures: α-helices show negative bands around 222 nm and 208 nm and a positive band around 192 nm.[18] Use deconvolution software to estimate the percentage of each secondary structure type.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized peptide.

-

Bacterial strains (e.g., E. coli, S. aureus).

-

Growth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

Incubator.

Procedure:

-

Bacterial Culture: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[4]

-

Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the diluted bacterial culture to each well containing the peptide dilutions.

-

Controls: Include a positive control (bacteria with no peptide) and a negative control (medium with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Visualizations

Caption: Logical flow of benefits from D-arginine incorporation in peptide design.

Caption: Experimental workflow for D-arginine peptide design and evaluation.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Effect of Selectively Introducing Arginine and D-Amino Acids on the Antimicrobial Activity and Salt Sensitivity in Analogs of Human Beta-Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pH-Dependent Chiral Recognition of D- and L-Arginine Derived Polyamidoamino Acids by Self-Assembled Sodium Deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular dichroism studies of some arginine-vasopressin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial peptides containing arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Cbz-D-Arg(Pbf)-OH for the Synthesis of D-Arginine Containing Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-α-Carbobenzyloxy-D-arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-OH (Cbz-D-Arg(Pbf)-OH) in the synthesis of D-arginine containing peptidomimetics. The incorporation of the non-natural D-enantiomer of arginine is a key strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics.[1] This document details the chemical properties of this compound, outlines its primary use in solution-phase peptide synthesis, and provides detailed experimental protocols.

Introduction to this compound in Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as enhanced stability against enzymatic degradation.[1] The inclusion of D-amino acids, such as D-arginine, is a well-established strategy to increase resistance to proteases, which primarily recognize and cleave L-amino acid residues.[1]

The arginine residue, with its positively charged guanidinium group, is frequently crucial for the biological activity of peptides, mediating interactions with cellular targets. However, the high basicity and nucleophilicity of the guanidino group necessitate protection during peptide synthesis to prevent unwanted side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a highly effective and widely used acid-labile protecting group for the arginine side chain.[1]

This compound is a key building block for introducing a D-arginine residue into a peptide sequence, particularly in solution-phase synthesis strategies. The N-α-Carbobenzyloxy (Cbz) protecting group is historically significant in peptide chemistry and offers orthogonality with the acid-labile Pbf group, allowing for selective deprotection strategies.[1]

Chemical Properties and Protection Strategy

The strategic use of orthogonal protecting groups is fundamental to successful peptide synthesis. In this compound, the Cbz and Pbf groups provide a robust protection scheme suitable for solution-phase synthesis and fragment condensation.

| Protecting Group | Chemical Name | Lability | Typical Deprotection Reagents |

| Cbz | Carbobenzyloxy | Hydrogenolysis, Strong Acid | H₂/Pd/C, HBr in Acetic Acid |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Acid-labile | Trifluoroacetic acid (TFA) |

The differential lability of these two protecting groups allows for the selective removal of the N-terminal Cbz group while keeping the arginine side chain protected, a critical step in the stepwise elongation of a peptide chain in solution.[1]

Synthesis of D-Arginine Containing Peptidomimetics

While solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis, solution-phase synthesis remains highly relevant for the preparation of shorter peptides, complex peptidomimetics, and for the synthesis of protected peptide fragments for subsequent ligation.[1] this compound is particularly well-suited for these approaches.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, peptide chains are elongated in a stepwise manner in a homogenous reaction mixture. The general workflow involves the coupling of a Cbz-protected D-arginine to the free amine of a growing peptide chain, followed by the selective deprotection of the Cbz group to allow for the next coupling reaction.

Fragment Condensation

For the synthesis of longer peptides, a fragment condensation strategy can be employed. This involves the synthesis of several smaller, protected peptide fragments which are then coupled together in solution. This compound can be incorporated into one of these fragments. The Cbz group can be selectively removed from the N-terminus of one fragment to allow for its coupling to the C-terminus of another.

Experimental Protocols

The following are generalized protocols for the use of this compound in solution-phase peptide synthesis. Researchers should optimize these conditions based on the specific peptide sequence and available laboratory equipment.

Coupling of this compound

This protocol describes the coupling of this compound to a peptide-ester with a free N-terminus.

Materials:

-

Peptide-ester with a free N-terminus

-

This compound (1.1 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the peptide-ester in DMF.

-

Add this compound and HOBt to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIC to the reaction mixture and stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected peptide.

-

Purify the crude product by flash column chromatography.

Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the N-terminal Cbz group, leaving the Pbf group intact.

Materials:

-

Cbz-protected peptide

-

Palladium on activated carbon (Pd/C, 10% w/w)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the Cbz-protected peptide in methanol or ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.

Global Deprotection (Pbf Cleavage)

This final step removes the Pbf protecting group from the arginine side chain.

Materials:

-

Pbf-protected peptide

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Water

-

Cold diethyl ether

Procedure:

-

Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).

-

Dissolve the Pbf-protected peptide in the cleavage cocktail.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by HPLC.

-

Once complete, precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

-

Purify the final peptidomimetic by preparative HPLC.

Data Presentation

The following tables summarize typical data that should be collected and analyzed during the synthesis of a D-arginine containing peptidomimetic using this compound.

Table 1: Coupling Reaction Monitoring

| Time (h) | Starting Material (%) | Product (%) | Byproducts (%) |

| 0 | 100 | 0 | 0 |

| 1 | 50 | 45 | 5 |

| 4 | 10 | 85 | 5 |

| 12 | <1 | >95 | <5 |

Table 2: Purification and Yield of a Hypothetical Tripeptide (e.g., X-Y-D-Arg-OMe)

| Step | Product | Starting Mass (g) | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (HPLC) |

| Coupling | Cbz-D-Arg(Pbf)-Y-X-OMe | 1.0 (Peptide-ester) | 1.5 | 1.2 | 80 | >95% |

| Cbz Deprotection | H-D-Arg(Pbf)-Y-X-OMe | 1.2 | 1.1 | 1.0 | 91 | >98% |

| Pbf Deprotection | H-D-Arg-Y-X-OMe | 1.0 | 0.9 | 0.7 | 78 | >99% |

Signaling Pathways and Biological Context

D-arginine containing peptidomimetics are often designed to interact with specific biological targets to modulate cellular signaling. For instance, many antimicrobial peptides are rich in arginine and exert their effect by disrupting bacterial cell membranes. Peptidomimetics designed to mimic these natural peptides could follow a similar mechanism of action.

Conclusion

This compound is a valuable and versatile building block for the synthesis of D-arginine containing peptidomimetics, particularly through solution-phase and fragment condensation strategies. The orthogonal protection offered by the Cbz and Pbf groups allows for controlled, stepwise synthesis. The incorporation of D-arginine can significantly enhance the therapeutic potential of peptide-based drugs by increasing their stability and bioavailability. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in the development of novel peptidomimetic therapeutics.

References

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group

For Immediate Release

A comprehensive technical guide detailing the historical context and foundational methodologies of the carboxybenzyl (Cbz) protecting group in peptide chemistry is now available for researchers, scientists, and drug development professionals. This in-depth resource chronicles the revolutionary impact of the Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, which for the first time enabled the controlled, stepwise synthesis of peptides.

Prior to this pivotal development, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and a complex mixture of products. The inability to selectively protect the amino group of one amino acid while activating the carboxyl group for coupling with another hindered the rational construction of defined peptide sequences. The introduction of the Cbz group, a readily cleavable N-terminal protecting group, marked a turning point in the field, paving the way for the synthesis of complex peptides and laying the groundwork for modern peptide chemistry and drug discovery.

This technical guide provides a thorough examination of the core principles and experimental protocols developed by Bergmann and Zervas. It includes a detailed historical narrative, quantitative data on the efficiency of Cbz protection and deprotection, and meticulously outlined experimental procedures from foundational publications.

Historical Overview

The landscape of peptide chemistry was fundamentally altered in 1932 when Max Bergmann and Leonidas Zervas published their groundbreaking work on a new method for peptide synthesis.[1][2] Their innovation was the introduction of the carboxybenzyl (or benzyloxycarbonyl, Cbz) group as a temporary shield for the amino functionality of an amino acid.[1][2] This allowed for the activation of the carboxyl group without the risk of self-condensation or unwanted side reactions at the amino terminus.

The Cbz group proved to be an ideal protecting group for its time due to two key characteristics: its ease of introduction via benzyl chloroformate and its facile removal under mild conditions that did not cleave the newly formed peptide bonds.[1] Deprotection was elegantly achieved through catalytic hydrogenation, a method that was highly selective and left the peptide backbone intact. This novel approach provided chemists with an unprecedented level of control over the peptide synthesis process, enabling the sequential addition of amino acids to build custom peptide chains. The significance of this development cannot be overstated, as it transformed peptide synthesis from a speculative art into a systematic science.

Quantitative Data

The efficiency of the Cbz protection and deprotection steps was a critical factor in its widespread adoption. The following tables summarize the yields for the synthesis of Cbz-protected amino acids and a dipeptide as reported in early publications, providing a quantitative insight into the effectiveness of these foundational methods.

| Amino Acid | Yield of Cbz-Amino Acid (%) | Melting Point (°C) |

| Glycine | 86–91 | 119–120 |

| Alanine | Not specified | 83-84 |

| Leucine | Not specified | 63-64 |

Data sourced from a 1943 Organic Syntheses procedure based on the Bergmann and Zervas method.

| Dipeptide Synthesis Step | Starting Material | Product | Yield (%) |

| Hydrazide Formation | Carbobenzoxy-l-leucine | Carbobenzoxy-l-leucine hydrazide | >90 |

| Azide Formation & Coupling | Carbobenzoxy-l-leucine hydrazide + Glycine ethyl ester | Carbobenzoxy-l-leucylglycine ethyl ester | 80 |

| Saponification | Carbobenzoxy-l-leucylglycine ethyl ester | Carbobenzoxy-l-leucylglycine | 90 |

| Deprotection | Carbobenzoxy-l-leucylglycine | l-Leucylglycine | ~100 |

Data sourced from a 1935 paper by Bergmann and Zervas describing the stepwise degradation of polypeptides.

Experimental Protocols

The following are detailed experimental protocols for the key steps in Cbz-based peptide synthesis, adapted from early 20th-century methodologies.

Preparation of Carbobenzoxy Chloride (Benzyl Chloroformate)

Caution: This procedure should be carried out in a fume hood.

A solution of 1 mole of phosgene in toluene is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is cooled in an ice bath. While stirring vigorously, 1 mole of benzyl alcohol is added dropwise. After the addition is complete, the mixture is stirred for an additional 30 minutes in the ice bath and then for 2 hours at room temperature. The excess phosgene and toluene are removed under reduced pressure to yield benzyl chloroformate.

Synthesis of N-Carbobenzoxy-Glycine (Cbz-Glycine)

A solution of 0.1 mole of glycine in 50 ml of 2 N sodium hydroxide is placed in a three-necked flask fitted with a mechanical stirrer and two dropping funnels. The flask is cooled in an ice bath. While stirring vigorously, 0.1 mole of benzyl chloroformate and 25 ml of 4 N sodium hydroxide are added simultaneously from the dropping funnels over a period of 20-25 minutes. The mixture is stirred for an additional 10 minutes. The aqueous layer is separated, extracted once with ether, and then acidified to Congo red with concentrated hydrochloric acid while cooling in an ice bath. The precipitated Cbz-glycine is collected by filtration, washed with cold water, and dried. The reported yield is 86–91% with a melting point of 119–120°C.

Peptide Coupling: Synthesis of Carbobenzoxy-l-leucylglycine

-

Step 3a: Formation of the Acid Chloride. To a solution of Cbz-l-leucine in a suitable solvent, thionyl chloride is added to convert the carboxylic acid to the more reactive acid chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Step 3b: Coupling. The Cbz-l-leucine chloride is dissolved in a cold, inert solvent and added to a solution of glycine ethyl ester in the presence of a base (e.g., sodium carbonate) to neutralize the HCl formed during the reaction. The mixture is stirred until the reaction is complete. The resulting Cbz-l-leucylglycine ethyl ester is then isolated.

-

Step 3c: Saponification. The ethyl ester of the dipeptide is hydrolyzed using a stoichiometric amount of sodium hydroxide in an aqueous alcohol solution to yield Cbz-l-leucylglycine.

Deprotection of the Cbz Group: Synthesis of l-Leucylglycine

Cbz-l-leucylglycine is dissolved in a suitable solvent (e.g., methanol) and a palladium catalyst (e.g., palladium on charcoal) is added. The mixture is then subjected to hydrogenation by bubbling hydrogen gas through the solution at atmospheric pressure. The reaction proceeds until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield the free dipeptide, l-leucylglycine.

Signaling Pathways and Experimental Workflows

The logical progression of solution-phase peptide synthesis using the Cbz protecting group is illustrated in the following diagrams.

References

Guanidino Group Protection Strategies in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arginine-containing peptides is a cornerstone of peptide chemistry, with wide-ranging implications for drug discovery and development. The unique properties of arginine's guanidino group, a strongly basic moiety that is protonated under physiological conditions, are often crucial for biological activity. However, this reactivity also presents significant challenges during solid-phase peptide synthesis (SPPS). Effective protection of the guanidino group is paramount to prevent side reactions, enhance solubility, and ensure the synthesis of the target peptide in high purity and yield. This technical guide provides a comprehensive overview of the core strategies employed for guanidino group protection, with a focus on commonly used protecting groups, their application, cleavage, and associated side reactions.

The Necessity of Guanidino Group Protection

The guanidino group of arginine exhibits a high pKa of approximately 12.5, meaning it is protonated and carries a positive charge at physiological pH.[1] While this charge is often essential for the biological function of peptides, the nucleophilic nature of the unprotonated guanidino group can lead to several undesirable side reactions during peptide synthesis.[2][3] The primary reasons for protecting the guanidino group are:

-

To prevent side reactions: The unprotected guanidino group can react with activated carboxyl groups, leading to the formation of ornithine derivatives or other modifications.[4]

-

To improve solubility: The protonated guanidino group can decrease the solubility of the growing peptide chain in the organic solvents typically used in SPPS.[2]

-

To avoid δ-lactam formation: A significant side reaction during the coupling of arginine is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the arginine side chain, forming a stable piperidine-2-one derivative (δ-lactam). This reaction consumes the activated amino acid and leads to the incorporation of a truncated or modified peptide.[2][5]

Commonly Used Guanidino Protecting Groups

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the type of Nα-protection used (Fmoc or Boc chemistry). An ideal guanidino protecting group should be stable throughout the synthesis and readily cleavable under conditions that do not degrade the final peptide.

Sulfonyl-Based Protecting Groups

This class of protecting groups is the most widely used for arginine side-chain protection in Fmoc-SPPS.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Pbf is currently the most popular protecting group for arginine in Fmoc-SPPS.[5][6] It offers a good balance of stability to the basic conditions used for Fmoc removal and lability to the final acidic cleavage from the resin.[7] However, its removal can be challenging in peptides containing multiple arginine residues, sometimes requiring extended cleavage times.[8]

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Pmc is another widely used sulfonyl-based protecting group. It is more acid-labile than Mtr but generally considered more difficult to cleave than Pbf.[7]

-

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): Mtr is an older-generation protecting group that is more acid-labile than Tos.[5] However, its removal requires prolonged treatment with strong acids, which can be detrimental to sensitive peptides.[9] It is less commonly used in modern Fmoc-SPPS.[10]

-

Tos (Tosyl or p-toluenesulfonyl): The tosyl group is a robust protecting group primarily used in Boc-SPPS.[2][5] Its removal requires very strong acids, typically anhydrous hydrogen fluoride (HF).[11][12]

Urethane-Type Protecting Groups

-

Boc (tert-butyloxycarbonyl): The guanidino group can be protected with two Boc groups ((Boc)2). This protection is labile to standard TFA cleavage conditions. However, it has been shown to be highly prone to δ-lactam formation during coupling.[5]

Nitro-Based Protecting Groups

-

NO2 (Nitro): The nitro group is one of the earliest protecting groups used for arginine. While historically less common in SPPS, it has seen a resurgence in interest due to its ability to significantly reduce δ-lactam formation.[2][3][5] Its removal can be achieved orthogonally using reducing agents like SnCl2 under mild acidic conditions, offering an alternative to strong acid cleavage.[1][5]

Quantitative Comparison of Protecting Groups

The selection of an appropriate protecting group is a critical decision in peptide synthesis. The following tables summarize key quantitative data to aid in this selection process.

| Protecting Group | Nα-Chemistry | Cleavage Conditions | Cleavage Time | Notable Side Reactions |

| Pbf | Fmoc | TFA-based cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5)[11] | 1-4 hours[9] | δ-lactam formation, sulfonation of Trp[8] |

| Pmc | Fmoc | TFA-based cocktails | > 4 hours for multiple Arg[9] | Sulfonation of Trp[8] |

| Mtr | Fmoc | TFA with scavengers (e.g., thioanisole)[13] | Up to 12-24 hours[9] | Sulfonation of Trp[14] |

| Tos | Boc | Anhydrous HF[11][12] | 1-2 hours[15] | Alkylation of Trp[13] |

| (Boc)2 | Fmoc | TFA-based cocktails[5] | ~1 hour[5] | High propensity for δ-lactam formation[5] |

| NO2 | Fmoc/Boc | SnCl2 in mild acid; Catalytic hydrogenation[5][13] | Variable (e.g., >97% in 30 min for some peptides with SnCl2)[5] | Formation of ornithine[13] |

Table 1: Comparison of Common Guanidino Protecting Groups.

| Protecting Group | δ-Lactam Formation (at 30 min) | Coupling Efficiency (at 120 min) |

| Fmoc-Arg(NO2)-OH | ~3% | >99% |

| Fmoc-Arg(Pbf)-OH | ~12% | >99% |

| Fmoc-Arg(Boc)2-OH | ~60% | ~28% |